[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol
Description
[(2R,3R)-3-(4-Nitrophenyl)oxiran-2-yl]methanol is a chiral epoxide derivative featuring a 4-nitrophenyl substituent and a hydroxymethyl group on the oxirane ring. Synthesized via Sharpless asymmetric epoxidation (), it exists as enantiomers with distinct optical rotations:
- (2R,3R)-enantiomer: [α]D²⁰ = +44 (c 0.1, methanol)
- (2S,3S)-enantiomer: [α]D²⁰ = -46 (c 0.1, methanol)
Key spectroscopic data include:
- ¹H NMR (methanol-d₄): δ 8.21 (d, J=9.0 Hz, 2H; aromatic), 3.17 (m, 1H; epoxide)
- ¹³C NMR: δ 149.1 (NO₂-bearing aromatic C), 64.5 (epoxide C)
- HRESIMS: m/z 196.0604 [M+H]⁺ (C₉H₁₀NO₄)
Hydrolysis of the epoxide under acidic conditions yields (1R,2S)- and (1S,2R)-1-(4-nitrophenyl)propane-1,2,3-triols, confirmed by chiral HPLC and spectral matching ().
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 |
InChI Key |
TVWSYFXHQPGITR-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (4-nitrophenyl)acetaldehyde with a chiral epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .
Scientific Research Applications
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies and the design of bioactive compounds .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-withdrawing groups (NO₂, Br): Increase epoxide reactivity toward hydrolysis (). The 4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic attack.
- Electron-donating groups (OCH₃): Improve solubility in polar solvents (e.g., methanol/water mixtures) but reduce epoxide reactivity ().
- Bulkier substituents (e.g., naphthalene in ) : Steric hindrance may reduce reaction yields (e.g., 59% for pentynyl analog in ).
Key Findings :
- Sharpless epoxidation () remains the gold standard for enantioselective synthesis, achieving >90% ee for the target compound.
- One-pot syntheses () offer higher yields (up to 100%) but lack enantiocontrol, producing diastereomeric mixtures.
- Hydrolysis conditions (e.g., acetic acid/water at 80°C in ) are critical for regioselective ring opening.
Biological Activity
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol, also known as (2S,3S)-(-)-3-(4-nitrophenyl)glycidol, is a chiral epoxide characterized by a three-membered oxirane ring and a nitrophenyl substituent. With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, this compound has garnered attention in medicinal chemistry due to its significant biological activity and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxymethyl group attached to the oxirane, enhancing its reactivity. The presence of the nitro group contributes to its electron-withdrawing properties, which can influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
| Functional Groups | Hydroxymethyl, Nitro |
The biological activity of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol is primarily attributed to its ability to interact with nucleophiles due to the strain in the oxirane ring. This reactivity allows for covalent bonding with various biomolecules, making it a subject of interest in pharmacological research. The nitrophenyl group can also participate in electron transfer reactions, further influencing the compound's overall reactivity and interactions with biological systems.
Biological Activity and Applications
Research indicates that [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
- Antitumor Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways.
Case Studies
- Antimicrobial Activity : A study demonstrated that [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol exhibited significant inhibitory effects on Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
- Antitumor Effects : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent.
Comparative Analysis
To better understand the unique properties of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol, it is useful to compare it with structurally similar compounds.
| Compound Name | Unique Features |
|---|---|
| [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol | Contains a nitro group enhancing reactivity and electron-withdrawing properties. |
| [(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanol | Methyl group alters steric hindrance and reactivity compared to nitro-substituted variants. |
| [(2S,3S)-3-(4-methylphenyl)oxiran-2-yl]methanol | Features a methyl group on the phenyl ring affecting electronic properties but lacks the strong electron-withdrawing effect of the nitro group. |
| [(2S,3S)-3-(4-chlorophenyl)oxiran-2-yl]methanol | Contains a chlorine atom which modifies reactivity but does not provide the same electron-withdrawing capacity as the nitro group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
